molecular formula C12H14ClFN2O B1348176 1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine CAS No. 330601-48-4

1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine

Cat. No.: B1348176
CAS No.: 330601-48-4
M. Wt: 256.7 g/mol
InChI Key: KOSFWARHNRKNOW-UHFFFAOYSA-N
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Description

1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine is an organic compound that belongs to the class of piperazines This compound is characterized by the presence of a chloroacetyl group and a fluorophenyl group attached to the piperazine ring

Preparation Methods

The synthesis of 1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine typically involves the reaction of 4-(4-fluorophenyl)piperazine with chloroacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

    Hydrolysis: The chloroacetyl group can be hydrolyzed to form the corresponding carboxylic acid derivative.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., potassium permanganate, sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine can be compared with other similar compounds, such as:

    1-(Chloroacetyl)piperazine: Lacks the fluorophenyl group, which may result in different chemical and biological properties.

    4-(4-Fluorophenyl)piperazine:

    1-(Bromoacetyl)-4-(4-fluorophenyl)piperazine: Similar structure but with a bromoacetyl group instead of chloroacetyl, which may influence its reactivity and interactions.

The presence of both the chloroacetyl and fluorophenyl groups in this compound makes it unique, providing a combination of reactivity and binding properties that can be advantageous in various applications.

Properties

IUPAC Name

2-chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClFN2O/c13-9-12(17)16-7-5-15(6-8-16)11-3-1-10(14)2-4-11/h1-4H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSFWARHNRKNOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365377
Record name 1-(CHLOROACETYL)-4-(4-FLUOROPHENYL)PIPERAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330601-48-4
Record name 1-(CHLOROACETYL)-4-(4-FLUOROPHENYL)PIPERAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-(4-Fluorophenyl) piperazine (2.8 mmol) was dissolved in 10 mL of CH2Cl2. Triethylamine (5.5 mmol) was added to it and the reaction was cooled to 0° C. Chloroacetylchloride (4.2 mmol) was added to it slowly, and the reaction was warmed to room temperature overnight. After completion, the reaction was quenched with brine solution and reaction mixture was extracted with methylene chloride. The combined organic phases were washed with brine and water and dried over magnesium sulfate. The solvent was evaporated and the compound purified by column-chromatography (hexane/ethyl acetate=1.5/1) to afford the title compound as a white solid. 1H NMR (400 MHz, CDCl3): δ 8 6.9-7.2 (m, 2H), 6.82-6.92 (m, 2H), 4.1 (s, 2H), 6.62-3.8 (m, 4H), 3.46-3.6 (m, 4H). 13C NMR (400 MHz, CDCl3): 164, 158, 156.2, 148.5, 118.2, 116.8, 52.6, 52.2, 48, 46, 42.1, 40.6.
Quantity
2.8 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5.5 mmol
Type
reactant
Reaction Step Two
Quantity
4.2 mmol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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